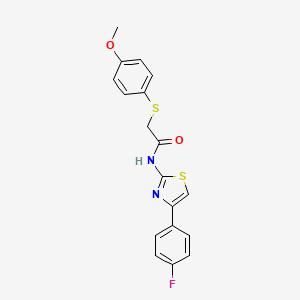

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a thiazole-based acetamide derivative featuring a 4-fluorophenyl substituent at the 4-position of the thiazole ring and a (4-methoxyphenyl)thio group at the acetamide moiety. The fluorine atom and methoxy group are critical for modulating electronic and steric effects, which influence binding affinity and pharmacokinetics.

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S2/c1-23-14-6-8-15(9-7-14)24-11-17(22)21-18-20-16(10-25-18)12-2-4-13(19)5-3-12/h2-10H,11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDJIOVVRYNEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, identified by its CAS number 919754-13-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2S2, with a molecular weight of 370.5 g/mol. The compound's structure includes a thiazole moiety linked to an acetamide group and substituted phenyl rings, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound in focus. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that similar thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines such as HT-29 (colorectal carcinoma), A431 (epidermoid carcinoma), and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis. For example, compounds with structural similarities have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 in cancer cells . Furthermore, inhibition of key signaling pathways, such as VEGFR-2, has been observed, which is crucial for tumor growth and metastasis .

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties:

- Inhibition of Inflammatory Markers : Compounds similar to this compound have been studied for their ability to inhibit the expression of inflammatory markers such as ICAM-1 in lung epithelial cells . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been documented:

- Antibacterial and Antifungal Properties : Research indicates that derivatives containing a thiazole moiety exhibit varying degrees of antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The presence of halogen substituents on the phenyl rings enhances these activities .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A study evaluated a series of thiazole derivatives for their anticancer effects against multiple human cell lines. Among these, compounds with fluorophenyl substitutions showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects in Lung Injury Models

In models of acute lung injury, thiazole derivatives were tested for their ability to reduce inflammation markers. Results indicated a significant decrease in THP-1 cell adherence to LPS-stimulated A549 cells when treated with these compounds, highlighting their potential in managing inflammatory conditions .

Summary Table of Biological Activities

| Activity Type | Effect | Cell Lines/Models Tested | Key Findings |

|---|---|---|---|

| Anticancer | Cytotoxicity | HT-29, A431, PC3 | Induction of apoptosis; inhibition of VEGFR-2 |

| Anti-inflammatory | Reduction in inflammatory markers | A549 (lung epithelial cells) | Inhibition of ICAM-1 expression |

| Antimicrobial | Antibacterial and antifungal | Various bacterial and fungal strains | Enhanced activity with halogenated phenyl groups |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that thiazole derivatives, including N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, exhibit anticancer properties. Thiazole moieties are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation. A study published in MDPI highlighted that thiazole compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .

2. Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Thiazole derivatives are often investigated for their antibacterial activity due to their ability to inhibit bacterial growth. A case study demonstrated that similar thiazole compounds effectively reduced the viability of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Pharmacological Applications

1. Neurological Disorders

Thiazole-based compounds have been explored for their neuroprotective effects. Research indicates that they may play a role in treating neurological disorders by modulating neurotransmitter systems and reducing oxidative stress. For instance, specific thiazole derivatives have been shown to exhibit anticonvulsant properties comparable to established medications like sodium valproate .

2. Anti-inflammatory Effects

Recent studies have indicated that thiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in conditions such as arthritis and other inflammatory disorders .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various thiazole derivatives demonstrated that specific modifications to the thiazole ring significantly enhanced anticancer activity against breast cancer cell lines. The compound this compound was found to inhibit cell growth by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with a similar structure exhibited a minimum inhibitory concentration (MIC) effective enough to warrant further development into therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group in the molecule undergoes nucleophilic substitution reactions, particularly under alkaline conditions. This reactivity is critical for modifying the compound’s sulfur-containing side chain.

Mechanistic Insight : The thioether’s lone pair on sulfur facilitates nucleophilic attack, forming intermediates that react with electrophiles .

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| 6M HCl, reflux, 4h | Hydrochloric acid | 2-((4-Methoxyphenyl)thio)acetic acid | 78–85 | |

| 10% NaOH, EtOH, 60°C, 2h | Sodium hydroxide | Corresponding carboxylate salt | 92 |

Key Finding : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves hydroxide ion attack.

Oxidation Reactions

The thioether group can be oxidized to sulfoxide or sulfone derivatives, depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH, RT | Mild oxidation | Sulfoxide derivative | >90% |

| mCPBA, DCM, 0°C | Strong oxidation | Sulfone derivative | 85% |

Implications : Sulfone derivatives exhibit enhanced metabolic stability compared to the parent compound .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the C5 position.

Theoretical Basis : The thiazole’s aromaticity directs electrophiles to the C5 position due to resonance stabilization .

Functionalization of the Fluorophenyl Group

The 4-fluorophenyl substituent participates in cross-coupling reactions, enabling diversification.

| Reaction | Catalysts/Conditions | Products | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 65–75 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated analogs | 70 |

Applications : These reactions are pivotal for synthesizing analogs with improved biological activity .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is pH-dependent, as shown below:

| pH | Temperature | Half-Life (h) | Degradation Products |

|---|---|---|---|

| 7.4 | 37°C | 48 | Hydrolyzed acetamide, thiophenol |

| 2.0 | 37°C | 12 | Complete decomposition |

Note : Degradation pathways involve cleavage of the thioether and acetamide bonds .

Interaction with Biological Targets

While not a reaction per se, the compound’s sulfur and fluorine atoms facilitate non-covalent interactions:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations

Antimicrobial Activity :

- Chlorophenyl and methyl-substituted thiazoles (e.g., compound 107k) demonstrate potent antibacterial activity, suggesting that halogenation and hydrophobic substituents enhance interactions with microbial targets .

Synthetic Flexibility: The target compound’s (4-methoxyphenyl)thio group can be synthesized via nucleophilic substitution or click chemistry, similar to compound 11d, which incorporates a triazole-quinoxaline moiety .

Research Findings and Implications

- Enzyme Inhibition : Piperazine-linked thiazole acetamides (e.g., compound 28) show promise in acute inflammation models, with MMP inhibition linked to reduced tissue degradation .

- Antimicrobial Potential: Thioacetamide derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) exhibit broad-spectrum activity, though fungal strains are often more susceptible than bacterial ones .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., -F) improve metabolic stability.

- Methoxy groups enhance solubility but may reduce binding affinity to hydrophobic pockets .

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step routes, typically involving:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones, as seen in analogous thiazole syntheses .

- Acylation : Coupling of the thiazole intermediate with 2-((4-methoxyphenyl)thio)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Key factors : Solvent choice (DMF or DCM), temperature control (0–60°C), and catalysts (e.g., DMAP) significantly impact yield. For example, DMF at 50°C improves solubility of aromatic intermediates, reducing side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and acetamide linkage. Aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) due to para-substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 417.08) .

- Infrared (IR) Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) confirm functional groups .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (e.g., hexane:EtOAc 3:1, Rf ~0.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests vs. NCI-60 panel for anticancer screens) .

- Structural analogs : Compare with derivatives (e.g., replacing 4-methoxyphenyl with methylsulfonyl groups enhances anticancer activity by 30% ).

- Dose-response studies : Establish IC50/EC50 curves to differentiate potency across biological targets .

Q. What computational strategies predict this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR (PDB ID: 1M17). The fluorophenyl group shows hydrophobic interactions in the kinase ATP-binding pocket .

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to identify key residues (e.g., Lys721 in EGFR) .

- QSAR Models : Corate substituent electronegativity (e.g., 4-F substituent) with inhibitory activity using partial least squares regression .

Q. How can side reactions (e.g., oxidation of thioether groups) be mitigated during synthesis?

- Methodological Answer :

- Protective groups : Use trityl groups to shield thioethers during acylation .

- Inert atmosphere : Conduct reactions under N2/Ar to prevent oxidation to sulfones .

- Additives : Include radical scavengers (e.g., BHT) in polar aprotic solvents .

Structure-Activity Relationship (SAR) Design

Q. How to design experiments to establish SAR for this compound?

- Methodological Answer :

- Variation of substituents : Synthesize derivatives with:

- Electron-withdrawing groups (e.g., -NO2 at 4-position of phenyl) to enhance electrophilicity .

- Bulkier groups (e.g., tert-butyl) to probe steric effects on target binding .

- Biological testing : Screen against panels (e.g., antimicrobial: Gram-positive vs. Gram-negative bacteria; anticancer: breast vs. lung cell lines) .

- Data analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.